Cas no 101376-26-5 ((r)-(4-Benzylmorpholin-3-yl)methanol)

(R)-(4-Benzylmorpholin-3-yl)methanol is a chiral morpholine derivative with significant utility in asymmetric synthesis and pharmaceutical applications. Its benzyl-substituted morpholine core provides a versatile scaffold for constructing bioactive molecules, while the hydroxymethyl group offers a functional handle for further derivatization. The (R)-enantiomer is particularly valuable in the synthesis of enantioselective catalysts and intermediates for drug development. This compound exhibits high stereochemical purity, ensuring reproducibility in complex synthetic pathways. Its stability under standard conditions and compatibility with common organic reactions make it a practical choice for medicinal chemistry and fine chemical synthesis. The structural features of this compound enable precise control over stereochemistry in target molecules.
(r)-(4-Benzylmorpholin-3-yl)methanol structure
101376-26-5 structure
Product Name:(r)-(4-Benzylmorpholin-3-yl)methanol
CAS No:101376-26-5
MF:C12H17NO2
MW:207.268883466721
MDL:MFCD06799481
CID:124631
PubChem ID:1514271
Update Time:2025-10-29

(r)-(4-Benzylmorpholin-3-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (R)-(4-Benzylmorpholin-3-yl)methanol
    • (R)-4-Benzyl-3-hydroxymethylmorpholine
    • 3-Morpholinemethanol,4-(phenylmethyl)-, (3R)-
    • (3R)-4-benzyl-3-(hydroxy
    • (3R)-4-benzyl-3-hydroxymethylmorpholine
    • (3R)-4-Benzylmorpholine-3-methanol
    • (R)-3-(phenylmethyl)morpholine-3-methanol
    • (R)-4-benzyl-3-(hydroxymethyl)morpholine
    • (S)-4-benzyl-3-hydroxymethylmorpholine
    • 3(r)-hydroxymethyl-4-benzylmorpholine
    • AC1LTT7C
    • AG-D-08041
    • ANW-70594
    • CTK3J9721
    • SureCN1880066
    • [(3R)-4-benzylMorpholin-3-yl]Methanol
    • (R)-4-Benzyl-3-hydroxymethyloorpholine
    • (R)-4-Benzly-3-hydroxymethylmorpholine
    • (R)-4-(phenylmethyl)-3-Morpholinemethanol
    • (3R)-4-(Phenylmethyl)-3-morpholinemethanol
    • (R)-(4-Benzyl-morpholin-3-yl)-methanol
    • 3-Morpholinemethanol, 4-(phenylmethyl)-, (3R)-
    • CPLXVETYMUMERG-GFCCVEGCSA-N
    • RP26329
    • SCHEMBL1880066
    • AKOS015901286
    • AKOS015994946
    • (3r)-4-benzyl-3-(hydroxymethyl)morpholine
    • (3r)-4-benzyl-3-(hydroxymethyl)-morpholine
    • FS-2184
    • A16271
    • CS-0034928
    • MFCD06799481
    • DTXSID20363826
    • AMY1968
    • 101376-26-5
    • (r)-(4-Benzylmorpholin-3-yl)methanol
    • MDL: MFCD06799481
    • Inchi: 1S/C12H17NO2/c14-9-12-10-15-7-6-13(12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1
    • InChI Key: CPLXVETYMUMERG-GFCCVEGCSA-N
    • SMILES: O1CCN(CC2C=CC=CC=2)[C@H](CO)C1

Computed Properties

  • Exact Mass: 207.12601
  • Monoisotopic Mass: 207.126
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.7
  • XLogP3: 0.8

Experimental Properties

  • Color/Form: Solid
  • Density: 1.117±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 229-230 ºC (ethanol ethyl ether )
  • Boiling Point: 322.7°C at 760 mmHg
  • Flash Point: 149°C
  • Refractive Index: 1.549
  • Solubility: Dissolution (41 g/l) (25 º C),
  • PSA: 32.7
  • LogP: 0.81760
  • Vapor Pressure: No data available

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(r)-(4-Benzylmorpholin-3-yl)methanol Suppliers

Amadis Chemical Company Limited
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(CAS:101376-26-5)(r)-(4-Benzylmorpholin-3-yl)methanol
Order Number:A16271
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:05
Price ($):152.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:101376-26-5)(r)-(4-Benzylmorpholin-3-yl)methanol
A16271
Purity:99%
Quantity:5g
Price ($):152.0
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